

Comprehensive Spectroscopic Profile: - Octylsulfenyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *n*-octylsulfenyl chloride

CAS No.: 40390-87-2

Cat. No.: B8687781

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CAS: 26556-93-6 (Generic for Octanesulfenyl chloride isomers; specific

-isomer often prepared in situ) Formula:

Molecular Weight: 180.74 g/mol

Part 1: Executive Summary & Synthesis Context

-Octylsulfenyl chloride is a moisture-sensitive, corrosive liquid ranging from yellow to orange.[1]

Unlike stable sulfonyl chlorides (

), sulfenyl chlorides (

) possess a sulfur atom in the +1 oxidation state, making them potent electrophiles.[1]

Primary Synthesis Route: The high purity required for spectroscopic analysis mandates the cleavage of dioctyl disulfide with chlorine gas or sulfuryl chloride (

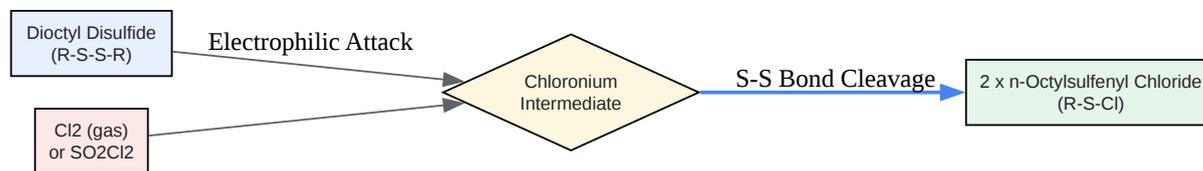
) in an inert solvent (e.g.,

,

) at low temperatures (

to

).



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Figure 1: Synthesis pathway via disulfide chlorinolysis.[1] The reaction is quantitative, and the product is often used without distillation to prevent thermal decomposition.

Part 2: Spectroscopic Data Analysis

The following data represents the characteristic signals for

-octylsulfenyl chloride. Note that trace moisture will generate dioctyl thiosulfinate () impurities, which exhibit distinct shifts.[1]

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of the

NMR is the triplet corresponding to the

-methylene protons adjacent to the

group. The electronegative chlorine atom deshields these protons significantly compared to the starting disulfide.

NMR (300/400 MHz,

)

Position	Proton Type	Shift (, ppm)	Multiplicity	Integration	Coupling ()	Structural Insight
		2.95 – 3.05	Triplet (t)	2H	~7.3 Hz	Diagnostic Signal. Deshielded vs. disulfide (2.68).[1]
		1.70 – 1.80	Quintet (m)	2H	-	Shielding decreases with distance from SCl.
-	Bulk Chain	1.25 – 1.45	Multiplet (m)	10H	-	Overlapping methylene envelope.
	Terminal	0.88	Triplet (t)	3H	~7.0 Hz	Standard terminal methyl.

NMR (75/100 MHz,

)

Carbon	Type	Shift (, ppm)	Notes
C1		44.0 – 46.0	Significantly downfield from thiol C1 (ppm) and disulfide C1 (ppm).
C2		28.5 – 29.5	-effect of sulfur substituent.[1]
C3-C7	Chain	22.0 – 32.0	Standard alkane chain signals.
C8		14.1	Terminal methyl.

“

Critical Quality Attribute (CQA): If a triplet appears at

2.68 ppm, your sample contains unreacted disulfide.[1] If multiplets appear at

3.0-3.2 ppm with complex splitting, hydrolysis has occurred (thiosulfinate formation).
[1]

Infrared Spectroscopy (FT-IR)

The S-Cl bond is weakly polar and appears in the "fingerprint" region. It is often obscured by solvent peaks if

or

are not subtracted carefully.

Functional Group	Wavenumber ()	Intensity	Assignment
S-Cl Stretch	480 – 525	Weak/Medium	Key Identifier. Lower frequency than S-Cl in sulfonyl chlorides (cm is incorrect; sulfonyl is higher, sulfenyl is unique).[1]
C-S Stretch	680 – 720	Weak	Carbon-Sulfur single bond.
C-H Stretch	2850 – 2960	Strong	Alkyl chain (C-H).
CH Bend	1460	Medium	Scissoring vibration.

Mass Spectrometry (MS)

Electron Impact (EI) MS is the standard ionization method. The presence of chlorine provides a distinct isotopic signature.[2][3]

- Parent Ion (

):

(

) and

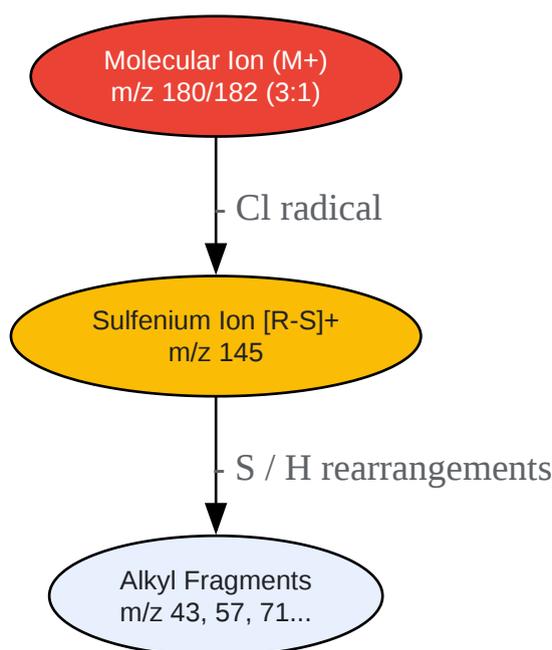
(

).

- Isotope Ratio: The intensity ratio of M : M+2 is approximately 3:1, confirming the presence of one chlorine atom.

Fragmentation Pathway:

- -Cleavage (Loss of Cl): The weakest bond is S-Cl.
 - (Octylsulfenium ion,).
- Alkane Fragmentation: The alkyl chain fragments sequentially.
 - Loss of units (clusters separated by 14 amu).[3]



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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Part 3: Experimental Protocol for Analysis

Objective: Obtain a pristine

NMR spectrum of

-octylsulfenyl chloride without hydrolysis artifacts.

- Preparation: Flame-dry a 5 mm NMR tube and cap it with a rubber septum under argon flow.
- Solvent: Use anhydrous
(stored over activated 4Å molecular sieves).
- Sampling:
 - Synthesize the sulfenyl chloride in a Schlenk flask.
 - Use a gas-tight syringe to withdraw 50
L of the neat liquid.
 - Inject directly into the septa-capped NMR tube containing 0.6 mL
- Acquisition: Run the spectrum immediately.
 - Note: Do not filter through silica or alumina; these supports contain surface moisture that will decompose the compound instantly.

References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: -Octylsulfenyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8687781#spectroscopic-data-nmr-ir-ms-of-n-octylsulfenyl-chloride>]

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